molecular formula C17H16BrNO3 B4977437 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid

4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid

Numéro de catalogue B4977437
Poids moléculaire: 362.2 g/mol
Clé InChI: MOKRHEYDUQGCHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid, also known as BB-94, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of matrix metalloproteinase inhibitors, which are compounds that can inhibit the activity of enzymes known as matrix metalloproteinases (MMPs). MMPs are involved in a wide range of physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, MMPs are also implicated in various pathological conditions, such as cancer, arthritis, and cardiovascular disease. Therefore, the development of MMP inhibitors such as BB-94 has been of great interest to the scientific community.

Mécanisme D'action

4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid works by binding to the active site of MMPs and inhibiting their activity. MMPs are zinc-dependent enzymes that require a zinc ion at the active site for catalytic activity. 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid contains a zinc-chelating group that binds to the zinc ion at the active site of MMPs, thereby preventing the enzyme from functioning properly. In addition, 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid also contains an aromatic ring that interacts with the hydrophobic pocket of the enzyme, further enhancing its inhibitory activity.
Biochemical and Physiological Effects
4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In addition to its inhibitory activity against MMPs, 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has also been shown to inhibit the activity of other enzymes, such as angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid is its broad-spectrum inhibitory activity against MMPs. This makes it a useful tool for studying the role of MMPs in various physiological and pathological processes. However, one of the limitations of 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid is its potential for off-target effects. 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been shown to inhibit the activity of other enzymes besides MMPs, which could complicate the interpretation of experimental results. Furthermore, 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has relatively low selectivity for different MMP isoforms, which could limit its usefulness in certain experimental settings.

Orientations Futures

There are several future directions for the study of 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid and other MMP inhibitors. One area of interest is the development of more selective MMP inhibitors that can target specific isoforms of the enzyme. This could improve the efficacy and safety of these compounds in clinical settings. Another area of interest is the combination of MMP inhibitors with other cancer therapies, such as chemotherapy and radiation therapy. MMP inhibitors have been shown to enhance the efficacy of these therapies by reducing tumor growth and metastasis. Finally, the use of MMP inhibitors in other pathological conditions, such as arthritis and cardiovascular disease, is an area of ongoing research. MMPs are involved in various physiological processes besides cancer, and the development of MMP inhibitors could have broad applications in medicine.

Méthodes De Synthèse

The synthesis of 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid involves several steps, starting from the reaction of 4-bromobenzaldehyde with glycine to form 4-bromobenzylglycine. This intermediate is then reacted with aniline and acetic anhydride to form the final product, 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid. The synthesis of 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.

Applications De Recherche Scientifique

4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research. One of the main areas of interest is the role of MMPs in cancer progression and metastasis. MMPs are known to be involved in various stages of cancer progression, including tumor growth, invasion, and angiogenesis. Therefore, the development of MMP inhibitors such as 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been of great interest in the field of cancer research. 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been shown to inhibit the activity of various MMPs, including MMP-2, MMP-9, and MMP-14. Inhibition of these enzymes has been shown to reduce tumor growth and metastasis in preclinical studies.

Propriétés

IUPAC Name

4-anilino-3-[(4-bromophenyl)methyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c18-14-8-6-12(7-9-14)10-13(11-16(20)21)17(22)19-15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKRHEYDUQGCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.